1(2H)-Chrysenone, 3,4-dihydro-
Description
The compound 1(2H)-Chrysenone, 3,4-dihydro- is a polycyclic aromatic ketone derived from chrysene, a four-fused-benzene-ring system. Instead, the focus will shift to structurally analogous dihydro-aromatic ketones, such as 3,4-dihydro-1(2H)-naphthalenone (α-Tetralone) and its derivatives, which share similar backbone frameworks and functional groups. These compounds are critical intermediates in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
3,4-dihydro-2H-chrysen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-2,4-5,8-11H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYZDXRSPQXUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213017 | |
| Record name | 1(2H)-Chrysenone, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63642-50-2 | |
| Record name | 1(2H)-Chrysenone, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063642502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(2H)-Chrysenone, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrochrysen-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile, can be employed to form the polycyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydrochrysen-1-one often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydrochrysen-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydrochrysen-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: It is used in studies related to the interaction of polycyclic aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydrochrysen-1-one involves its interaction with molecular targets through its ketone functional group and aromatic rings. These interactions can lead to various biological effects, including modulation of enzyme activity and interaction with cellular receptors. The specific pathways involved depend on the context of its application, such as its use in drug development or material science .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physical Properties
Q & A
Q. What are the validated synthetic routes for 1(2H)-Chrysenone, 3,4-dihydro-, and how can reaction yields be optimized?
The compound can be synthesized via ketone reduction and subsequent cyclization. For example:
- Reductive methods : LiAlH₄ in THF followed by SOCl₂/CHCl₃ treatment facilitates selective reduction and stabilization of the dihydro moiety .
- One-pot conversions : Phenol-to-aniline conversions using tert-butylamino groups under controlled pH and temperature (e.g., 6-amino derivatives) improve yield reproducibility .
- Optimization : Monitor reaction intermediates via TLC or HPLC, and adjust stoichiometry (e.g., 1.2–1.5 eq. of reducing agents) to minimize byproducts .
Q. How can structural characterization of 1(2H)-Chrysenone, 3,4-dihydro- be performed reliably?
- Spectroscopic techniques :
- Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₀H₁₀O, [M]⁺ = 146.0732) and isotopic patterns .
- NMR : Assign peaks using ¹H/¹³C NMR with deuterated chloroform (CDCl₃) as solvent. Key signals include δ 2.8–3.1 ppm (methylene protons adjacent to the ketone) and δ 7.2–7.6 ppm (aromatic protons) .
- Reference databases : Cross-validate spectra with NIST Chemistry WebBook or EPA/NIH Mass Spectral Data .
Q. What safety protocols are critical during synthesis and handling?
- Hazard mitigation : Use fume hoods for volatile reagents (e.g., SOCl₂, THF) and wear acid-resistant gloves .
- Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
- Documentation : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press) for spill management and exposure limits .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of 1(2H)-Chrysenone derivatives in electrophilic substitution reactions?
Q. What strategies resolve contradictions in spectral data for structurally similar dihydroketones?
Q. How can reaction byproducts in multi-component syntheses involving 1(2H)-Chrysenone be systematically analyzed?
Q. What methodologies enable the study of 1(2H)-Chrysenone’s bioactivity in neurological or antimicrobial assays?
- In vitro screening :
- Aggression/sociability models : Administer β-carboline analogs (e.g., 3,4-dihydro-β-carbolines) at subconvulsant doses (0.1–1.0 mg/kg) in rodent behavioral assays .
- Antimicrobial tests : Use broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) with compound concentrations of 5–50 µg/mL .
- Mechanistic insights : Pair bioassays with ROS scavenging tests (e.g., DPPH assay) to decouple direct antimicrobial effects from antioxidant activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
